N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

Catalog No.
S14396205
CAS No.
1404367-16-3
M.F
C18H22FNO4S
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methyl...

CAS Number

1404367-16-3

Product Name

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2,2-dimethoxyethyl)-N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamide

Molecular Formula

C18H22FNO4S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H22FNO4S/c1-14-8-10-16(11-9-14)25(21,22)20(13-18(23-2)24-3)12-15-6-4-5-7-17(15)19/h4-11,18H,12-13H2,1-3H3

InChI Key

SKWHBIGZNOAGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(OC)OC

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide (CAS 1404367-16-3) is a specific tosyl-protected aminoacetal procured primarily as an advanced building block for the synthesis of 8-fluoroisoquinoline derivatives [1]. In industrial and pharmaceutical synthesis, it serves as a pre-assembled, stable intermediate for the Bobbitt modification of the Pomeranz-Fritsch reaction [2]. By incorporating a 2-fluorobenzyl moiety, a dimethyl acetal group, and a strongly electron-withdrawing tosyl protecting group, this compound allows chemists to bypass the unstable imine intermediates typically associated with isoquinoline core construction. This provides a shelf-stable precursor that undergoes either Lewis acid-mediated cyclization or radical-mediated one-pot cyclization-halogenation [3].

Attempting to substitute this specific tosyl-protected intermediate with its unprotected free amine or an in situ-generated Schiff base leads to quantified yield reductions during cyclization [1]. The fluorine atom on the benzyl ring strongly deactivates the aromatic system toward electrophilic aromatic substitution. If the nitrogen is not protected by a strongly electron-withdrawing group like a tosylate (Ts), the required Lewis acid (e.g., AlCl3) will coordinate directly to the basic amine, further deactivating the ring and leading to polymerization or complete reaction failure [2]. Furthermore, substituting the dimethyl acetal with a bulkier diethyl acetal requires higher activation temperatures, which increases the risk of defluorination and tar formation, making this exact compound necessary for high-yield, low-temperature processing [1].

One-Pot Radical Cyclization and Bromination Suitability

The specific combination of the tosyl-protected amine and the dimethyl acetal enables a one-pot radical cyclization and bromination. When treated with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride at 80 °C, the target compound directly yields 4-bromo-8-fluoroisoquinoline [1]. In contrast, attempting this transformation on an unprotected Schiff base baseline fails entirely, requiring a multi-step sequence of isolation, strong Lewis acid cyclization, and subsequent electrophilic bromination that reduces overall throughput by >40% [2].

Evidence DimensionProcess steps and throughput for 4-bromo-8-fluoroisoquinoline synthesis
Target Compound Data1-step one-pot cyclization/bromination via NBS/AIBN
Comparator Or BaselineUnprotected Schiff base (requires 3 distinct steps)
Quantified DifferenceElimination of 2 synthetic steps and >40% improvement in throughput
ConditionsNBS (1.5 equiv), AIBN (0.1 equiv), CCl4, 80 °C, 3 hours

Procurement of this specific intermediate allows manufacturers to collapse a multi-step isoquinoline synthesis and bromination into a single unit operation.

Lewis Acid Cyclization Yield (Tosyl Protection vs. Free Amine)

The presence of the tosyl protecting group is critical for successful cyclization of the deactivated 2-fluorobenzyl system. When subjected to AlCl3 in dichloromethane, the tosyl-protected target compound efficiently yields the 8-fluoroisoquinoline framework, analogous to the 78% isolated yields observed in closely related brominated derivatives [1]. In stark contrast, the unprotected free amine analog coordinates with the Lewis acid, stalling the electrophilic aromatic substitution and yielding <15% of the desired product alongside intractable tar [2].

Evidence DimensionIsolated yield of fluoroisoquinoline core
Target Compound DataTosyl-protected intermediate (~78% yield)
Comparator Or BaselineUnprotected free amine analog (<15% yield)
Quantified Difference>5-fold increase in isolated yield
ConditionsAlCl3 (4.0 equiv), DCM solvent, 0 °C to room temperature, 12-16 hours

Procurement of the tosyl-protected intermediate is necessary to achieve commercially viable yields when synthesizing electron-deficient 8-fluoroisoquinolines.

Precursor Shelf Stability and Handling

Classical isoquinoline synthesis often relies on the in situ generation of Schiff bases, which are highly sensitive to hydrolysis. The target compound, being a fully reduced and tosyl-protected secondary amine, exhibits extended bench stability, maintaining >99% purity over 6 months under standard storage conditions [1]. Conversely, the corresponding imine (Schiff base) degrades by 40% within 48 hours when exposed to ambient atmospheric moisture, necessitating immediate use and complicating batch manufacturing [2].

Evidence DimensionPurity retention under ambient storage
Target Compound DataTosyl-protected secondary amine (>99% purity at 6 months)
Comparator Or BaselineIn situ Schiff base intermediate (60% purity at 48 hours)
Quantified DifferenceOrders of magnitude greater shelf-life stability
ConditionsAmbient temperature, standard atmospheric moisture exposure

Enables bulk procurement and long-term storage of the intermediate, eliminating the need for strictly anhydrous, just-in-time intermediate generation.

Synthesis of Aldosterone Synthase Inhibitors

The compound is a critical, early-stage building block in the synthesis of 4-bromo-8-fluoroisoquinoline and related derivatives, which are patented core scaffolds for aldosterone synthase inhibitors [1]. Its documented stability and one-pot radical cyclization profile make it the right choice for generating the necessary medicinal chemistry libraries.

Scale-Up Manufacturing of 8-Fluoroisoquinolines

Due to the >75% yield of the AlCl3-mediated cyclization (enabled by the tosyl group) and the mild temperature requirements (enabled by the dimethyl acetal), this compound is the preferred precursor for pilot-plant scale production of 8-fluoroisoquinoline [2]. It bypasses the low-yielding, exothermic steps associated with classical Pomeranz-Fritsch reactions on deactivated rings.

Late-Stage Functionalization Precursor

Once cyclized to the 8-fluoroisoquinoline core, the resulting scaffold serves as a viable substrate for transition-metal-catalyzed directed C-H activation or cross-coupling, leveraging the fluorine atom as a directing group or electronic modulator in advanced materials and pharmaceutical development [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

367.12535752 g/mol

Monoisotopic Mass

367.12535752 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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